4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

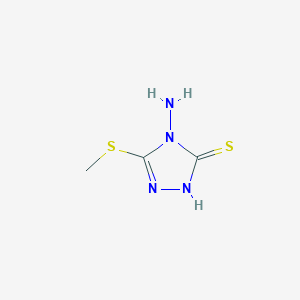

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains an amino group, a methylthio group, and a thiol group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles. The specific products depend on the reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the development of new materials with tailored properties.

- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal-ligand interactions and their applications in catalysis.

The compound exhibits several biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent activity against Escherichia coli and other pathogens with minimal inhibitory concentration values indicating strong efficacy .

- Antioxidant Activity : Research indicates that triazole derivatives can mitigate oxidative stress. For example, certain compounds showed comparable antioxidant activity to ascorbic acid in various assays .

- Anticancer Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, specific compounds demonstrated significant cytotoxicity against human colon cancer cells (HCT116), suggesting potential for targeted cancer therapies .

Agrochemicals

The compound is utilized in the development of agrochemicals due to its biological activity against pests and pathogens affecting crops. Its incorporation into formulations can enhance the efficacy of agricultural products.

Dyes and Pigments

The unique chemical structure allows for applications in dye production, where it can be used to create vibrant colors with specific properties suited for different materials.

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives:

- Antibacterial Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the methylthio group enhanced antibacterial potency significantly .

- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than those of standard antioxidants like ascorbic acid, indicating their potential use as natural preservatives in food and cosmetic formulations .

- Cancer Research : In a study assessing the anticancer properties of various triazole derivatives, one compound showed an IC50 value significantly lower than doxorubicin against HCT116 cells, suggesting its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites or by forming covalent bonds with key amino acid residues. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol include:

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-one

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-carboxylic acid

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol and a methylthio group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

The molecular formula of this compound is . It possesses a density of 1.77 g/cm³ and a boiling point of 255.3ºC at 760 mmHg .

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazoles exhibit substantial antioxidant properties. For instance, in a study assessing various triazole derivatives, compound 3d showed an ABTS IC50 value of 0.397 μM, comparable to ascorbic acid (IC50 = 0.87 μM) . The antioxidant activity was evaluated using DPPH and ABTS assays, which highlighted the potential of triazole derivatives in mitigating oxidative stress.

Antibacterial Activity

The antibacterial efficacy of this compound has been investigated against a range of Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited broad-spectrum activity. Notably, compounds 4k and 4m demonstrated pronounced potency against Escherichia coli with minimal inhibitory concentration (MIC) values indicating strong antibacterial potential . Molecular docking studies further supported these findings by showing high binding affinities to bacterial enzyme targets (docking scores of -9.8 and -9.6 kcal/mol) for compounds 4f and 4h , respectively .

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. A comparative study found that synthesized triazolethiones displayed superior antifungal activity compared to traditional agents like bifonazole . This reinforces the therapeutic potential of triazole compounds in treating fungal infections.

Anticancer Activity

The anticancer effects of triazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. In one study, certain derivatives exhibited significant cytotoxicity against human colon cancer cells (HCT116), with compound 112c showing an IC50 value of 4.363 μM compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases (CDK2), suggesting a targeted approach in cancer therapy.

Case Studies

- Case Study on Antioxidant Activity : A recent investigation into mercapto-substituted triazoles revealed their potential as antioxidants through DPPH and ABTS assays. The results indicated that these compounds could effectively scavenge free radicals, suggesting applications in preventing oxidative damage in biological systems .

- Case Study on Antibacterial Efficacy : In a study focusing on the antibacterial properties of various triazole derivatives, several compounds were tested against both Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives not only inhibited bacterial growth but also showed low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21532-03-6 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.